tert-butyl [(1S)-1-(hydrazinocarbonyl)-2-methylbutyl]carbamate

Lipophilicity Physicochemical property prediction Drug-likeness optimization

tert-Butyl [(1S)-1-(hydrazinocarbonyl)-2-methylbutyl]carbamate (CAS 39571-37-4) is a chiral, Boc-protected L-isoleucine hydrazide with the molecular formula C₁₁H₂₃N₃O₃ and a molecular weight of 245.32 g·mol⁻¹. Its IUPAC name is tert-butyl N-[(2S,3S)-1-hydrazinyl-3-methyl-1-oxopentan-2-yl]carbamate, reflecting the (2S,3S) stereochemistry derived from L-isoleucine.

Molecular Formula C11H23N3O3
Molecular Weight 245.32 g/mol
CAS No. 39571-37-4
Cat. No. B1387680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl [(1S)-1-(hydrazinocarbonyl)-2-methylbutyl]carbamate
CAS39571-37-4
Molecular FormulaC11H23N3O3
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NN)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H23N3O3/c1-6-7(2)8(9(15)14-12)13-10(16)17-11(3,4)5/h7-8H,6,12H2,1-5H3,(H,13,16)(H,14,15)/t7-,8-/m0/s1
InChIKeyLIRUNLCZYYYSDX-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl [(1S)-1-(hydrazinocarbonyl)-2-methylbutyl]carbamate (CAS 39571-37-4): A Chiral Boc-Protected Amino Acid Hydrazide Building Block for Peptidomimetic and Conjugate Synthesis


tert-Butyl [(1S)-1-(hydrazinocarbonyl)-2-methylbutyl]carbamate (CAS 39571-37-4) is a chiral, Boc-protected L-isoleucine hydrazide with the molecular formula C₁₁H₂₃N₃O₃ and a molecular weight of 245.32 g·mol⁻¹ . Its IUPAC name is tert-butyl N-[(2S,3S)-1-hydrazinyl-3-methyl-1-oxopentan-2-yl]carbamate, reflecting the (2S,3S) stereochemistry derived from L-isoleucine . The compound belongs to the class of N-Boc-protected α-amino acid hydrazides, which serve as versatile intermediates in peptide and peptidomimetic synthesis, as well as precursors for hydrazone-forming bioconjugation reactions . Key predicted physicochemical properties include a boiling point of 413.4 ± 28.0 °C, density of 1.053 ± 0.06 g·cm⁻³, pKa of 11.46 ± 0.46, and a computed LogP of 0.9157 . It is supplied as a research-grade intermediate with typical purity specifications of 95–97% and requires storage sealed under dry conditions at 2–8 °C .

Why Boc-Amino Acid Hydrazides Cannot Be Interchanged: The Structural and Physicochemical Basis for Differentiated Selection of CAS 39571-37-4


Boc-protected amino acid hydrazides sharing the same core scaffold are not functionally interchangeable despite apparent structural similarity. The specific amino acid side chain governs computed LogP, steric bulk, conformational preferences, and intermolecular interaction profiles—each of which directly impacts conjugate lipophilicity, biological target engagement, and synthetic efficiency in fragment coupling [1][2]. For instance, the (2S,3S)-sec-butyl side chain of the isoleucine-derived hydrazide (CAS 39571-37-4; LogP 0.9157) confers markedly different lipophilicity compared to the isopropyl-substituted valine analog Boc-Val-NHNH₂ (CAS 72039-28-2; LogP 2.0077), a difference of approximately 1.1 log units [3]. Furthermore, the presence of the Boc protecting group is essential for orthogonal synthetic strategies: unprotected amino acid hydrazides (e.g., L-isoleucine hydrazide, CAS 163979-02-0) lack the controlled reactivity required for stepwise peptide assembly and are prone to undesired side reactions during fragment condensation . Even among Boc-protected variants with identical molecular formula (C₁₁H₂₃N₃O₃), the constitutional isomer Boc-Leu-NHNH₂ (CAS 77284-59-4) differs in side chain branching (isobutyl vs. sec-butyl), which alters steric accessibility and may lead to divergent biological outcomes in structure-activity relationship (SAR) campaigns . These quantifiable differences render generic substitution scientifically invalid and underscore the necessity of compound-specific procurement.

Quantitative Differentiator Evidence for tert-Butyl [(1S)-1-(hydrazinocarbonyl)-2-methylbutyl]carbamate (CAS 39571-37-4) vs. Closest Analogs


Computed Lipophilicity (LogP) Differentiation: Boc-Ile-NHNH₂ (LogP 0.92) vs. Boc-Val-NHNH₂ (LogP 2.01)

The target compound, Boc-L-isoleucine hydrazide (CAS 39571-37-4), exhibits a computationally predicted LogP of 0.9157 as reported in vendor computational chemistry data . In contrast, the closely related valine-derived analog Boc-Val-NHNH₂ (CAS 72039-28-2) has a predicted LogP of 2.0077 based on independent computational data [1]. The approximate 1.1 log unit difference (ΔLogP ≈ −1.09) indicates that the isoleucine-derived hydrazide is substantially less lipophilic than the valine analog, despite the valine analog having a lower molecular weight (231.29 vs. 245.32 g·mol⁻¹). Both compounds share an identical topological polar surface area (TPSA) of 93.45 Ų [1], meaning the lipophilicity difference arises solely from the side chain structure—sec-butyl (isoleucine) vs. isopropyl (valine). The constitutional isomer Boc-Leu-NHNH₂ (CAS 77284-59-4) has a predicted LogP of 0.9157, numerically identical to the target by this computational method , but differs in side chain branching (isobutyl vs. sec-butyl), which can influence steric accessibility and metabolic stability in downstream conjugates.

Lipophilicity Physicochemical property prediction Drug-likeness optimization

Conjugate Lipophilicity Modulation in Nucleoside Antiviral Prodrugs: Boc-Ile-Hydrazide-ddC vs. Parent ddC and Salicylic Hydrazide-ddC

In a direct comparative study by Boudou-Vivet et al. (2001), three C-4-hydrazide derivatives of 2',3'-dideoxycytidine (ddC) were synthesized and evaluated: C-4-(salicylic hydrazide)-ddC, C-4-(N-butyloxycarbonyl-isoleucine hydrazide)-ddC (derived from CAS 39571-37-4), and its N-unprotected chlorhydrate salt [1]. The study reported that all three modifications on the base moiety increased the lipophilicity of the parent ddC molecule while maintaining acceptable water solubility compared to unmodified ddC [1]. The Boc-Ile-hydrazide-ddC conjugate therefore provides a specific lipophilicity-water solubility balance that differs from the salicylic hydrazide conjugate, which carries an aromatic ring and distinct hydrogen-bonding capacity. None of the three ddC derivatives induced inhibition of HIV-1 replication in cell culture experiments, indicating that the hydrazide modifications do not confer antiviral activity per se but rather modulate physicochemical properties relevant to prodrug design [1].

Antiviral prodrug design Nucleoside modification Lipophilicity engineering

Stereochemical Identity: (2S,3S)-Isoleucine vs. (S)-Valine and (S)-Leucine Hydrazide Analogs in Peptidomimetic Scaffold Design

The target compound possesses two chiral centers with (2S,3S) absolute configuration, corresponding to the natural L-isoleucine stereochemistry . This contrasts with Boc-Val-NHNH₂ (CAS 72039-28-2), which has a single chiral center at the α-carbon ((S)-configuration) with an isopropyl side chain, and Boc-Leu-NHNH₂ (CAS 77284-59-4), which also has a single (S)-α-carbon but with an isobutyl side chain [1]. The additional stereogenic center at the β-carbon (C-3) of the isoleucine derivative introduces a defined spatial orientation of the sec-butyl group that is absent in both the valine and leucine analogs. In the Burgess universal peptidomimetic framework, the target compound's (2S,3S)-isoleucine scaffold was incorporated into libraries submitted to the NIH Molecular Libraries Small Molecule Repository (MLSMR) specifically because the sec-butyl side chain can mimic the conformational preferences of isoleucine residues in protein secondary structures [2]. This stereochemical differentiation is not achievable with the valine or leucine congeners, which present different side chain vectors in the mimetic scaffold.

Stereochemistry Peptidomimetics Side chain topology

Boc Protection vs. Unprotected Hydrazide: Orthogonal Reactivity Control in Stepwise Synthesis and Bioconjugation

The Boc protecting group on CAS 39571-37-4 temporarily blocks hydrazide reactivity, enabling controlled, stepwise synthesis until acidolytic deprotection reveals the active hydrazide for chemoselective conjugation with aldehydes or ketones via hydrazone bond formation . In contrast, unprotected L-isoleucine hydrazide (CAS 163979-02-0, MW 145.21) lacks this orthogonal protection and is prone to uncontrolled oligomerization and side reactions during fragment coupling . The Boc group is specifically removable under acidic conditions (e.g., TFA or HCl in dioxane), which is orthogonal to Fmoc-based solid-phase peptide synthesis (SPPS) strategies, enabling dual-protection approaches [1]. A recent study demonstrated that Boc-protected amino acid hydrazides serve as key starting materials for the synthesis of 3-(trifluoromethyl)-1H-1,2,4-triazoles, where the influence of linker elongation or branching between the hydrazide and amino group on cyclization of amidrazones was systematically established—a reaction that would be incompatible with unprotected hydrazides due to competing nucleophilic pathways [2]. From a procurement perspective, the target compound is commercially available at 97% purity (ChemScene Cat. CS-0214685) or 95%+ (Fluorochem Cat. F370551), whereas unprotected L-isoleucine hydrazide is offered at 95% purity but with significantly lower molecular weight and different handling requirements .

Protecting group strategy Solid-phase peptide synthesis Bioconjugation

Safety and Handling Profile Differentiation: GHS Classification and Storage Requirements vs. Unprotected Hydrazide Analogs

CAS 39571-37-4 carries a GHS07 classification with the signal word 'Warning' and hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Storage requirements specify sealed containment under dry conditions at 2–8 °C, with shipping permissible at room temperature within continental US . In contrast, unprotected hydrazide analogs (free hydrazine moiety) typically present more severe hazard profiles due to the nucleophilic and potentially corrosive nature of the free hydrazide NH₂ group, often requiring more stringent handling precautions. The Boc-protected form additionally benefits from enhanced stability under normal laboratory conditions, though it remains sensitive to moisture due to hydrolysis potential of the carbamate linkage . These handling and stability characteristics are directly translatable to procurement logistics: the compound can be shipped without cold-chain requirements in many regions, reducing shipping costs and complexity compared to more labile hydrazide intermediates.

Chemical safety GHS classification Laboratory procurement

Procurement-Relevant Application Scenarios for tert-Butyl [(1S)-1-(hydrazinocarbonyl)-2-methylbutyl]carbamate (CAS 39571-37-4)


Nucleoside Prodrug Lipophilicity Engineering: C-4 Hydrazide Conjugates of Antiviral Nucleosides

Researchers designing lipophilic prodrugs of nucleoside analogs (e.g., 2',3'-dideoxycytidine derivatives) can utilize CAS 39571-37-4 to generate C-4-(N-butyloxycarbonyl-isoleucine hydrazide)-nucleoside conjugates. As demonstrated by Boudou-Vivet et al., this modification increases lipophilicity of the parent nucleoside while preserving acceptable aqueous solubility, a profile suitable for improving passive membrane permeability without compromising dissolution [1]. The Boc group can be subsequently removed to reveal a free hydrazide for further functionalization or salt formation. This application is specifically enabled by the isoleucine side chain, which provides a distinct lipophilicity-water solubility balance compared to valine or aromatic hydrazide alternatives [1].

Universal Peptidomimetic Library Synthesis for High-Throughput Screening

In the Burgess universal peptidomimetic framework, CAS 39571-37-4 serves as a chiral building block to construct minimalist scaffolds that present the isoleucine (sec-butyl) side chain in conformations mimicking β-sheet, α-helical, or turn secondary structures [2]. Libraries derived from this and analogous scaffolds have been submitted to the NIH Molecular Libraries Small Molecule Repository (MLSMR) for high-throughput screening against diverse biological targets [2]. The (2S,3S) stereochemistry is essential for reproducing the natural L-isoleucine side chain vector; substitution with Boc-Val-NHNH₂ or Boc-Leu-NHNH₂ would alter the side chain presentation geometry and potentially abrogate target engagement for Ile-dependent binding interactions [2].

Anti-Tubercular Agent Development: Boc-Amino Acid Hydrazide Scaffold in Drug-Resistant Mtb Programs

Boc-protected amino acid hydrazides, including the isoleucine variant, have been employed as key intermediates in scaffold hopping approaches for discovering novel anti-tubercular agents effective against drug-resistant Mycobacterium tuberculosis strains [3]. In a 2020 study, N-substituted amino acid hydrazides were evaluated against wild-type, isoniazid-resistant, and rifampicin-resistant Mtb, with MIC values often below 50 µM for active derivatives [3]. While the Boc-protected precursor itself is not the active pharmaceutical ingredient, its specific side chain identity (isoleucine vs. other amino acids) determines the steric and lipophilic properties of the final N-substituted hydrazide, directly influencing anti-TB activity and selectivity profiles [3]. Programs targeting drug-resistant TB should therefore specify the isoleucine-derived scaffold when SAR data indicate Ile-dependence.

Targeted Protein Degradation and Neddylation Pathway Inhibitor Synthesis

CAS 39571-37-4 has been cited in patent literature describing anti-tumor compounds targeting the Neddylation pathway, where hydrazide-containing compounds demonstrated activity approaching that of the positive control MLN4924 (pevonedistat), a known NEDD8-activating enzyme (NAE) inhibitor . The Boc-Ile-hydrazide intermediate provides the chiral isoleucine-derived fragment for constructing peptidomimetic inhibitors that interfere with the NEDD8 conjugation cascade, a validated oncology target . The specific sec-butyl side chain contributes to target binding through hydrophobic interactions that differ from those achievable with valine or leucine congeners, making CAS 39571-37-4 the required procurement specification for synthetic routes described in this patent family .

Quote Request

Request a Quote for tert-butyl [(1S)-1-(hydrazinocarbonyl)-2-methylbutyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.